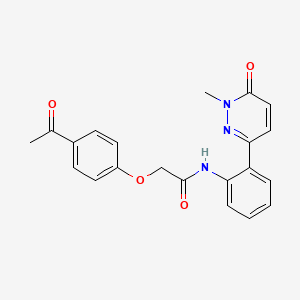

2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-acetylphenoxy)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14(25)15-7-9-16(10-8-15)28-13-20(26)22-18-6-4-3-5-17(18)19-11-12-21(27)24(2)23-19/h3-12H,13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNPHDZGXRYUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a phenoxy group, an acetamide linkage, and a pyridazinone moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Anticonvulsant Activity

Research indicates that related compounds with similar structures have demonstrated anticonvulsant properties. For instance, studies on N-phenyl derivatives have shown efficacy in animal models for epilepsy using standard screening methods like the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These compounds exhibited protective effects against seizures, suggesting that modifications in the chemical structure can enhance anticonvulsant activity .

Cytotoxicity and Anticancer Activity

Preliminary studies on related phenoxy-acetamide compounds have indicated cytotoxic effects against cancer cell lines such as MCF7 (breast cancer) and HEP2 (laryngeal cancer). The mechanism of action appears to involve the induction of apoptosis, which is crucial for developing anticancer therapies. The ability of these compounds to inhibit cell proliferation and induce cell death in cancer cells has been documented .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Voltage-Sensitive Sodium Channels : Similar compounds have shown binding affinity to sodium channels, which play a critical role in neuronal excitability and seizure propagation.

- Apoptotic Pathways : Induction of apoptosis in cancer cells is often mediated through the mitochondrial pathway, involving caspase activation and mitochondrial membrane potential disruption.

Study 1: Anticonvulsant Screening

In a study evaluating the anticonvulsant activity of various N-phenyl derivatives, it was found that certain modifications significantly enhanced efficacy in the MES model. Compounds with higher lipophilicity showed delayed onset but prolonged action, indicating a potential for developing long-lasting anticonvulsants .

Study 2: Cytotoxicity Assessment

A series of phenoxy-N-arylacetamides were synthesized and tested against MCF7 cells. Results indicated that specific structural features were essential for cytotoxicity, with some derivatives demonstrating IC50 values in the low micromolar range. These findings support further investigation into structure-activity relationships (SAR) to optimize anticancer properties .

Data Summary Table

| Activity Type | Compound Structure | Model Used | Key Findings |

|---|---|---|---|

| Anticonvulsant | N-phenyl derivatives | MES Test | Effective at doses of 100 mg/kg; delayed onset |

| Cytotoxicity | Phenoxy-N-arylacetamides | MCF7 Cell Line | Induced apoptosis; IC50 values < 10 µM |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related molecules from the provided evidence:

*Hypothetical formula based on structural decomposition.

Key Observations:

Core Heterocycles: The target compound’s dihydropyridazin ring differs from tetrahydropyrimidinone in ’s compound, which may alter hydrogen-bonding capacity and target selectivity .

Substituent Effects: The acetylphenoxy group in the target compound increases polarity compared to dimethylphenoxy in , possibly enhancing solubility but reducing membrane permeability . ’s sulfanyl group introduces a nucleophilic site, which could facilitate covalent binding to enzymes or influence redox properties .

Stereochemistry: ’s compounds (m, n, o) are stereoisomers with multiple chiral centers, highlighting the critical role of stereochemistry in biological activity.

Molecular Size and Bioavailability :

- ’s compound has a higher molar mass (608.71 g/mol) due to its extended hexan backbone and diphenyl groups, which may limit blood-brain barrier penetration compared to the smaller target compound (~378.4 g/mol) .

Pharmacological Implications

- Dihydropyridazin Derivatives : Both the target compound and ’s analog share this motif, which is associated with kinase inhibition in literature. The acetyl group in the target may improve binding affinity to hydrophobic enzyme pockets compared to ’s triazole-sulfanyl system .

- Stereochemical Complexity : ’s compounds underscore the importance of enantiomeric purity; for example, the (R)- and (S)-configurations in their acetamide chains could lead to divergent biological outcomes .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-acetylphenoxy)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Substitution reactions under alkaline conditions for aryl ether formation (e.g., using K₂CO₃ in DMF) .

- Condensation reactions with condensing agents (e.g., DCC or EDC) to form acetamide linkages .

- Reductive amination or coupling for pyridazinone ring functionalization .

Optimization strategies:

- Use statistical experimental design (e.g., factorial design) to identify critical parameters (temperature, solvent polarity, stoichiometry) and minimize trial-and-error approaches .

- Monitor reaction progress via TLC/HPLC to ensure intermediate purity .

- Employ protective groups for regioselective modifications, particularly in multi-aryl systems .

Advanced: How can computational chemistry enhance reaction design and mechanistic understanding for this compound?

Answer:

- Reaction path prediction: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for pyridazinone ring formation .

- Machine learning (ML): Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures for novel derivatives .

- In silico screening: Dock intermediates into target protein structures (e.g., kinases) to prioritize syntheses of analogs with predicted bioactivity .

Validation: Cross-reference computational predictions with experimental data (e.g., NMR kinetics, yield trends) to refine algorithms .

Basic: Which analytical techniques are most robust for characterizing this compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm aryl ether, acetamide, and pyridazinone moieties .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula and detect trace impurities .

- Infrared Spectroscopy (IR): Identify carbonyl (C=O) and amide (N-H) functional groups .

Best practices:

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic systems .

- Combine HPLC with UV-Vis detection for purity assessment, especially for photolabile intermediates .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Standardize assays: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, solvent controls) .

- Dose-response analysis: Use Hill plots to compare IC₅₀ values and validate potency discrepancies .

- Metabolic stability testing: Assess compound degradation in different media (e.g., liver microsomes) to explain variability in in vivo vs. in vitro results .

Data reconciliation: Apply meta-analysis tools to aggregate findings and identify outliers due to experimental artifacts .

Basic: What strategies are effective for scaling up synthesis from lab to pilot scale?

Answer:

- Solvent selection: Replace DMF with greener solvents (e.g., acetonitrile) to simplify downstream purification .

- Catalyst immobilization: Use heterogeneous catalysts (e.g., polymer-supported reagents) to enhance recyclability and reduce costs .

- Process intensification: Implement flow chemistry for exothermic steps (e.g., acylations) to improve safety and yield .

Quality control: Use PAT (Process Analytical Technology) for real-time monitoring of critical parameters (pH, temperature) during scale-up .

Advanced: How can researchers elucidate the metabolic pathways and toxicity profiles of this compound?

Answer:

- In vitro metabolism: Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS .

- Reactive intermediate trapping: Use glutathione or cyanide to capture electrophilic metabolites indicative of hepatotoxicity .

- Toxicogenomics: Profile gene expression changes in liver models (e.g., HepG2) to identify off-target effects .

Validation: Cross-correlate findings with in vivo rodent studies, prioritizing analogs with favorable ADME profiles .

Basic: What are the key considerations for designing stable formulations of this compound in preclinical studies?

Answer:

- Solubility enhancement: Use co-solvents (e.g., PEG 400) or cyclodextrins for parenteral formulations .

- Light and temperature stability: Store lyophilized powders at -20°C and protect from UV exposure to prevent degradation .

- Excipient compatibility: Screen surfactants (e.g., Poloxamer 188) to avoid aggregation in aqueous media .

Advanced: How can structure-activity relationship (SAR) studies guide the development of novel analogs?

Answer:

- Bioisosteric replacement: Substitute the acetylphenoxy group with trifluoromethyl or sulfonamide moieties to modulate bioavailability .

- Ring variation: Explore pyridazinone analogs with fused thiazole or triazole rings to enhance target binding .

- Pharmacophore mapping: Align active analogs in 3D space to identify critical hydrogen-bonding and hydrophobic interactions .

Validation: Synthesize a focused library of 10–20 derivatives and test against a panel of disease-relevant targets (e.g., kinases, GPCRs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.